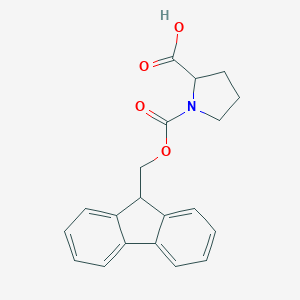
Fmoc-His(3-Me)-OH
Vue d'ensemble
Description
Fmoc-His(3-Me)-OH, also known as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, is a modified amino acid . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular formula of Fmoc-His(3-Me)-OH is C22H21N3O4 . Its molecular weight is 391.43 .Physical And Chemical Properties Analysis
Fmoc-His(3-Me)-OH appears as a white to off-white solid . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Properties in Peptide Synthesis : Fmoc-His(3-Me)-OH is evaluated for its application in solid-phase peptide synthesis (SPPS), particularly in minimizing racemization of histidine residues during coupling and esterification reactions. Scavenging of by-products formed during deprotection of test peptides is also explored (Mergler et al., 2001).
Solid-Phase Synthesis of Peptidomimetics : Research shows the application of Fmoc-protected amino acids in the solid-phase synthesis of "mixed" aza-beta3-peptides, mimicking biologically active sequences (Busnel et al., 2005).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-His(3-Me)-OH, are used to develop biomedical materials with antibacterial and anti-inflammatory properties (Schnaider et al., 2019).
Hydrogelation and Self-Assembly : The self-assembly and hydrogelation behavior of Fmoc-protected aromatic amino acids is studied, including the effects of side chain functionalization and solvent pH (Ryan et al., 2011).
Functional Materials Fabrication : Fmoc-modified amino acids and peptides, like Fmoc-His(3-Me)-OH, are pivotal for developing functional materials with applications in drug delivery, catalysis, and therapeutics due to their self-assembly features (Tao et al., 2016).
Supramolecular Gels : The study highlights the use of Fmoc-functionalized amino acids in creating supramolecular gels with potential antimicrobial applications (Croitoriu et al., 2021).
Amino Acid Derivative Synthesis : Fmoc-His(3-Me)-OH is involved in synthesizing various amino acid derivatives, such as Fmoc-protected 1,2,4-oxadiazole-containing β3-amino acids (Hamze et al., 2003).
High-Performance Liquid Chromatography (HPLC) Analysis : The use of Fmoc-amino acids in improving HPLC methods for protein and peptide analysis is explored (Ou et al., 1996).
Cell Culture and Biomedical Applications : The introduction of chemical functionality in Fmoc-peptide gels is investigated for enhancing compatibility with different cell types, indicating potential applications in tissue engineering and drug delivery (Jayawarna et al., 2009).
Enzymatic Synthesis of Peptidic Hydrogels : The research focuses on the enzymatic synthesis of hydrogels using Fmoc-peptides, exploring their viscoelastic properties for biomedical applications (Chronopoulou et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXEZHNPXCFB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(3-Me)-OH | |
CAS RN |
252049-16-4 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N3-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















